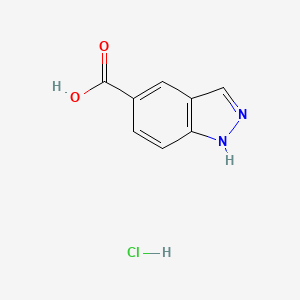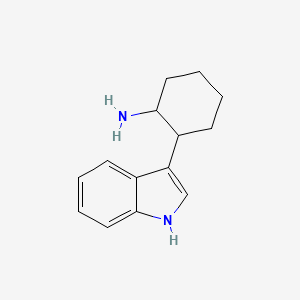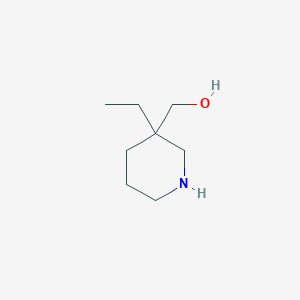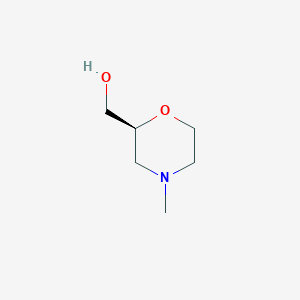
(S)-4-Methyl-2-(hydroxymethyl)morpholine
Descripción general
Descripción
Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .
Synthesis Analysis
The synthesis of modified morpholino monomers was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesised via oxirane ring opening of optically pure glycidol using N -nosyl aminoacetaldehyde as a nucleophile, followed by an O -benzoylation/ring-closure tandem reaction sequence .Molecular Structure Analysis
Morpholine is a typical six-membered aliphatic heterocyclic compound with the molecular formula NH (CH 2 CH 2) 2 O . It contains a heterocyclic ring that is present in many compounds of biological and pharmaceutical relevance .Chemical Reactions Analysis
Iron (III) catalyzes a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol . The morpholines were obtained either by C-O or C-N bond formation .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It is a base, and its conjugate acid is called morpholinium .Mecanismo De Acción
The mechanism of action of (S)-4-Methyl-2-(hydroxymethyl)morpholine-morpholine is not well understood. However, it is believed that the hydroxymethyl group and the methyl group attached to the morpholine ring play an important role in the reactivity of the compound. The hydroxymethyl group is believed to act as an electron-donating group, while the methyl group is believed to act as an electron-withdrawing group. This electron-donating and electron-withdrawing behavior is believed to facilitate the formation of reactive intermediates, which are then able to undergo various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-morpholine are not well understood. However, it is believed that the compound may have some effects on the central nervous system, as it has been found to interact with certain neurotransmitters. Additionally, it has been found to have some anti-inflammatory properties. It is also believed to have some effects on the cardiovascular system, as it has been found to interact with certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (S)-4-Methyl-2-(hydroxymethyl)morpholine-morpholine in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. Additionally, it is a versatile starting material for a variety of chemical reactions. However, it is important to note that the compound is highly flammable and should be handled with caution. Additionally, it is important to use the proper safety equipment when working with this compound, as it can be toxic if inhaled or ingested.
Direcciones Futuras
There are a number of potential future directions for research involving (S)-4-Methyl-2-(hydroxymethyl)morpholine-morpholine. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Furthermore, further research could be conducted to explore the potential uses of the compound in the synthesis of polymers and other specialty chemicals. Finally, further research could be conducted to explore the potential uses of the compound in the synthesis of dyes and catalysts.
Aplicaciones Científicas De Investigación
(S)-4-Methyl-2-(hydroxymethyl)morpholine-morpholine has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used as a catalyst in organic synthesis reactions. Additionally, it has been used in the synthesis of dyes, catalysts, and other specialty chemicals. It is also used in the synthesis of polymers, such as polyurethane and polycarbonate.
Safety and Hazards
Propiedades
IUPAC Name |
[(2S)-4-methylmorpholin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTADGNSGCICTA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@@H](C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


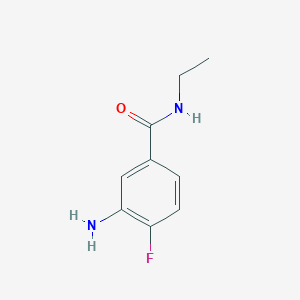
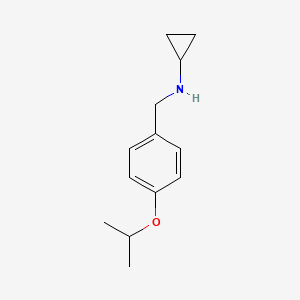
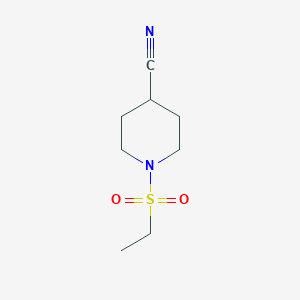
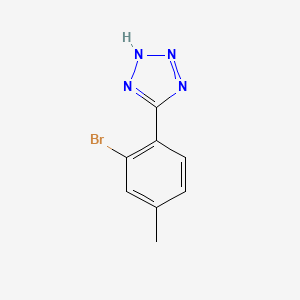

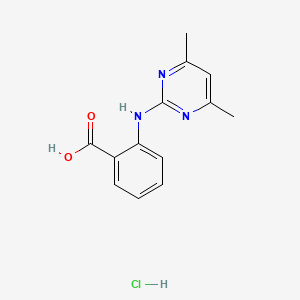
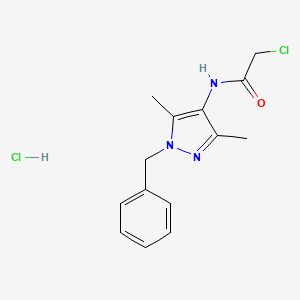
![Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride](/img/structure/B1388035.png)

